3-Formylquinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-formylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-7-3-9-4-8(11(14)15)1-2-10(9)12-5-7/h1-6H,(H,14,15) |
InChI Key |
QMFLVYPGQQPIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Oxidative Formylation of Quinoline Derivatives
One common approach to introduce the formyl group at position 3 of quinoline derivatives involves the use of substituted acetanilides as precursors, followed by formylation reactions.
Method Overview : Substituted acetanilides are reacted with N,N-Dimethylformamide (DMF) and phosphoryl chloride under controlled temperature (80–90 °C) for extended periods (7–10 hours). This Vilsmeier–Haack type reaction introduces the formyl group at the 3-position of the quinoline ring, yielding 2-chloro-quinoline-3-carbaldehyde derivatives, which can be further functionalized at position 6 to introduce the carboxylic acid group.
Reaction Conditions and Yield :
- Substituted acetanilide (1 mmol)
- DMF (3 mmol)
- Phosphoryl chloride (15 mmol) added dropwise
- Temperature: 80–90 °C
- Time: 7–10 hours
- Yield of 2-chloro-6-methylquinoline-3-carbaldehyde: 86%
Purification : The product is isolated by filtration, washing with cold water, and recrystallization from ethanol.
Carbonylation of Dichloroquinoline Precursors
Another effective synthetic route involves the carbonylation of 2,3-dichloroquinoline derivatives under high pressure carbon monoxide in the presence of palladium catalysts.
Method Overview : 2,3-Dichloroquinoline or its substituted analogs are reacted with methanol, triphenylphosphine, and palladium chloride under carbon monoxide pressure (20–40 atm) at elevated temperatures (140–160 °C). This reaction yields dimethyl quinoline dicarboxylate intermediates, which upon hydrolysis and subsequent thermal treatment in anisole, afford quinoline carboxylic acids with formyl groups at position 3.
-
- Methanol solvent
- Triphenylphosphine and palladium chloride catalyst system
- Carbon monoxide pressure: 20–40 atm
- Temperature: 140–160 °C
- Reaction time: 3–4 hours
Photochemical and Chlorination Approaches for Quinoline Formyl Chlorides
Selective chlorination and formyl chloride formation on quinoline derivatives have been reported using phosphorus trichloride and chlorine gas under tungsten-iodine lamp irradiation.
Method Overview : Quinoline derivatives with methyl groups at the target position are reacted with phosphorus trichloride and chlorine gas under irradiation at temperatures around 105–130 °C for 30–48 hours. This leads to the formation of trichloromethyl intermediates, which upon hydrolysis at low temperatures yield the corresponding formyl chlorides and subsequently formyl carboxylic acids.
-
- Phosphorus trichloride (catalytic amounts)
- Chlorine gas passed through reaction mixture
- Irradiation with 500 W tungsten-iodine lamp
- Temperature: 105–130 °C
- Reaction time: 30–48 hours
- Hydrolysis at 0–2 °C for 28–36 hours
-
- Product yields range from 81% to 98%
- Purity of isolated formyl chlorides and acids typically above 90%
Example : 4-bromo-7-chloro-8-(trichloromethyl)quinoline was obtained in 81% yield, and subsequent hydrolysis gave 4-bromo-7-chloroquinoline-8-formyl chloride in 92% yield.
Oxidative Ring Contraction and Esterification Techniques
Advanced synthetic methods involving oxidative ring contraction and esterification have been applied to quinoline carboxylic acids.
Method Overview : Oxidative ring contraction is carried out using catalysts such as cobalt(II) acetate tetrahydrate and NHPI in DMF under oxygen atmosphere. The resulting carboxylic acids are esterified by bubbling hydrogen chloride gas through solutions in DMSO, followed by purification via silica gel chromatography.
-
- Oxidation: Co(II) acetate (0.25 equiv), NHPI (2 equiv), oxygen bubbling, room temperature
- Esterification: Hydrogen chloride gas in DMSO, room temperature
- Purification: Flash chromatography on silica gel
Utility : This method allows the synthesis of quinoline-6-carboxylic acid derivatives with high selectivity and purity.
Comparative Data Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Vilsmeier–Haack Formylation | Substituted acetanilide | DMF, POCl, 80–90 °C, 7–10 h | 86 | Not specified | Simple, scalable, moderate reaction time |
| Carbonylation under CO Pressure | 2,3-Dichloroquinoline derivatives | PdCl2, PPh3, CO (20–40 atm), MeOH, 140–160 °C, 3–4 h | High | High | Requires high pressure equipment |
| Photochemical Chlorination | Methyl-substituted quinolines | PCl3, Cl2, 105–130 °C, tungsten-iodine lamp, 30–48 h | 81–98 | 90+ | Long reaction time, specialized setup |
| Oxidative Ring Contraction & Esterification | Quinoline carboxylic acids | Co(II) acetate, NHPI, O2, DMSO, HCl gas | Not specified | High | Advanced method for functionalized acids |
Analysis and Discussion
Scalability : The Vilsmeier–Haack formylation and carbonylation methods are more amenable to scale-up due to simpler reaction setups compared to photochemical chlorination requiring specialized irradiation and gas handling.
Selectivity and Purity : Carbonylation and oxidative ring contraction methods provide high selectivity for the 3-formyl and 6-carboxylic acid substitution pattern with high purity, suitable for pharmaceutical applications.
Reaction Times and Conditions : Photochemical chlorination requires prolonged irradiation and chlorine gas handling, which may pose safety concerns. The carbonylation method involves high pressure CO, necessitating appropriate equipment.
Yields : Most methods report good to excellent yields (above 80%), with the photochemical method achieving up to 98% yield in some cases.
Chemical Reactions Analysis
Types of Reactions
3-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions
Major Products
Oxidation: 3-Carboxyquinoline-6-carboxylic acid
Reduction: 3-Hydroxymethylquinoline-6-carboxylic acid
Substitution: Various esters and amides of this compound
Scientific Research Applications
3-Formylquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Formylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. The formyl and carboxylic acid groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, leading to the modulation of biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the quinoline backbone significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility: Fluorinated derivatives (e.g., 6-Fluoroquinoline-3-carboxylic acid) exhibit moderate solubility in polar aprotic solvents like DMSO, critical for pharmaceutical formulations . Chlorinated analogs (e.g., 6-Chloroquinoline-3-carboxylic acid) are less soluble in water due to increased hydrophobicity . The formyl group in this compound may enhance solubility in alcohols or ethers, though experimental data are lacking.
- Reactivity: The formyl group at position 3 is highly reactive, enabling condensation reactions (e.g., forming Schiff bases) or reductions to hydroxymethyl derivatives . Carboxylic acid at position 6 allows for salt formation or coupling reactions, similar to 3-Quinolinecarboxylic acids used in amide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
